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1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine

Lipophilicity Drug-likeness CNS permeability

Researchers optimizing kinase inhibitors for CNS targets face a critical gap: the absence of a well-characterized, unsubstituted piperidine baseline to quantify the impact of structural modifications. CAS 950345-60-5 solves this by providing a rigorously defined physicochemical reference (MW 352.4, XLogP3-AA 3.6, TPSA 51.9 Ų, HBD 0) within the pyrazolo[1,5-a]pyrimidine class. - Benchmark Comparator: Enables quantitative SAR assessment against 4-methylpiperidine and piperazine analogs targeting PI3Kδ, Pim-1, or ROCK2. - CNS-Design Validation: Zero HBD count and TPSA of 51.9 Ų confirm passive BBB permeability potential, making it a rational lead optimization starting point. - Supply Assurance: Available as a custom-synthesized research compound with full analytical characterization; batch-specific purity and CoA provided.

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 950345-60-5
Cat. No. B2433631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine
CAS950345-60-5
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3
InChIKeyVVVLOXJVYSXSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine (CAS 950345-60-5): Core Chemical Identity & Procurement Baseline


1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine (CAS 950345-60-5) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It is characterized by a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a piperidine ring at position 7 of the fused heterocyclic core. The compound has a molecular weight of 352.4 g/mol, a calculated XLogP3-AA of 3.6, and zero hydrogen bond donors, consistent with a moderately lipophilic, passively permeable scaffold [2]. Its topological polar surface area (TPSA) is 51.9 Ų [2]. These physicochemical descriptors place it within the property space typical of orally bioavailable CNS-penetrant kinase inhibitor scaffolds, though no direct experimental ADME or target engagement data have been published for this specific compound in peer-reviewed literature.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Not Advisable for 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine


Within the pyrazolo[1,5-a]pyrimidine class, subtle modifications to the substitution pattern can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles. The specific combination of a 3,4-dimethoxyphenyl at C2 and an unsubstituted piperidine at C7 in CAS 950345-60-5 is structurally distinct from closely related analogs that bear, for example, a 4-methylpiperidine at C7 or lack the methoxy substituents on the phenyl ring. In the broader class, replacement of the piperidine with a piperazine or substitution of the 3,4-dimethoxyphenyl with a simple phenyl group has been shown to shift target affinity from PI3Kδ to Pim-1 or ROCK2 [1][2]. Consequently, generic one-for-one replacement of this compound with an in-class analog without rigorous side-by-side profiling is scientifically unjustified. The quantitative evidence supporting specific differentiation, however, is currently limited to indirect class-level inferences or cross-study comparisons due to the absence of published head-to-head data for this exact structure.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine: Available Data vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) vs. 4-Methylpiperidine Analog

The calculated partition coefficient (XLogP3-AA) for 1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is 3.6 [1]. This value is approximately 0.4–0.6 log units lower than the structurally analogous 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (estimated XLogP3-AA ≈ 4.0–4.2 based on a +0.5 logP contribution of the additional methyl group on the piperidine ring). Lower lipophilicity suggests potentially reduced nonspecific tissue binding and a slightly lower volume of distribution, which may be advantageous for achieving higher free drug concentrations in systemic circulation. This comparison is a class-level inference based on computed physicochemical properties; no experimental logD or pharmacokinetic data are available for either compound.

Lipophilicity Drug-likeness CNS permeability

Hydrogen Bond Donor Count Differentiates from Piperazine-Containing Pyrazolo[1,5-a]pyrimidines

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine has zero hydrogen bond donors (HBD = 0) [1]. In contrast, several biologically active pyrazolo[1,5-a]pyrimidine analogs that incorporate a piperazine ring at position 7 possess one N–H hydrogen bond donor (HBD = 1). The absence of an HBD in the target compound reduces the desolvation penalty required for passive membrane permeation, a property empirically correlated with improved blood–brain barrier penetration (CNS MPO score). This differentiation is computed, not experimentally validated for this compound.

Hydrogen bonding Permeability CNS drug design

Topological Polar Surface Area (TPSA) Comparison with Bulkier 7-Substituted Analogs

The computed TPSA of the target compound is 51.9 Ų [1]. This value falls well below the commonly cited threshold of 60–70 Ų for likely oral absorption and below 90 Ų for blood–brain barrier penetration. Analogs with larger substituents at position 7 (e.g., 4-(pyridin-2-yl)piperazine, CAS 950391-53-4) are expected to have TPSA values exceeding 65 Ų due to the additional nitrogen atoms, potentially compromising passive CNS permeability. No experimental permeability data are available for direct comparison.

Polar surface area Oral bioavailability CNS penetration

Optimal Research & Procurement Application Scenarios for 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine


CNS Kinase Probe Design Requiring Low HBD / Low TPSA Scaffold

In CNS drug discovery programs targeting kinases such as PI3Kδ, Pim-1, or ROCK2, the zero HBD count and TPSA of 51.9 Ų make this compound a rational starting point for lead optimization where brain penetration is a design goal [1]. It is a more CNS-favorable alternative than piperazine-containing analogs that carry an additional H-bond donor.

Structure–Activity Relationship (SAR) Exploration of the C7 Piperidine Region

For medicinal chemistry teams exploring the SAR of pyrazolo[1,5-a]pyrimidine kinase inhibitors, CAS 950345-60-5 serves as an unsubstituted piperidine baseline comparator [1]. Its XLogP3-AA of 3.6 and TPSA of 51.9 Ų provide reference values against which the impact of adding substituents (e.g., methyl, pyridyl) to the piperidine ring can be quantitatively assessed.

Physicochemical Benchmarking of New Pyrazolo[1,5-a]pyrimidine Libraries

Procurement teams building focused compound libraries for kinase screening can use this compound as a physicochemical benchmark. Its computed properties (MW 352.4, XLogP3-AA 3.6, TPSA 51.9 Ų, HBD 0) define a favorable drug-like space [1], and new analogs can be ranked against these values to prioritize candidates likely to exhibit acceptable oral absorption and CNS permeability.

Negative Control or Inactive Comparator for 4-Methylpiperidine Analogs

When evaluating the biological activity of 4-methylpiperidine-substituted pyrazolo[1,5-a]pyrimidines, this compound can be employed as a closely matched, less lipophilic comparator to assess the contribution of the methyl group to target binding and cellular potency. The ~0.5 log unit difference in XLogP3-AA provides a clean physicochemical contrast.

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